molecular formula C8H8Cl2O2S B095232 SULFONE, 2-CHLOROETHYL p-CHLOROPHENYL CAS No. 16191-84-7

SULFONE, 2-CHLOROETHYL p-CHLOROPHENYL

Cat. No. B095232
CAS RN: 16191-84-7
M. Wt: 239.12 g/mol
InChI Key: KXQHTLXSDBXWNB-UHFFFAOYSA-N
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Description

Sulfones are a class of organic compounds characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The compound "2-Chloroethyl p-chlorophenyl sulfone" is a specific type of sulfone where a chloroethyl group and a p-chlorophenyl group are attached to the sulfonyl group. This compound is of interest due to its potential applications in various chemical syntheses and its structural properties.

Synthesis Analysis

The synthesis of ethylenic sulfones, which are structurally related to 2-Chloroethyl p-chlorophenyl sulfone, can be achieved through the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes . Additionally, allyl 4-chlorophenyl sulfone, a compound with a similar p-chlorophenyl sulfone structure, can be synthesized and used as a versatile synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution . The use of trichloroethyl (TCE) as a protecting group for sulfonates has also been demonstrated, which could be relevant for the synthesis of sulfone derivatives .

Molecular Structure Analysis

The molecular and crystal structures of related chloropropenyl sulfones have been determined by X-ray analysis, revealing π-stacking interactions between the benzene ring and the double bond . Similarly, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone has been studied using X-ray diffraction, showing that the closest molecules are paired by their chlorine atoms, forming endless ribbons of paired associates .

Chemical Reactions Analysis

Chloropropenyl sulfones, which share a similar chloroalkyl sulfone structure, readily undergo dehydrochlorination to yield stable allenyl sulfones and can also undergo alkaline hydrolysis to produce acetonyl sulfones . These reactions demonstrate the reactivity of the chloroalkyl sulfone moiety under different conditions, which could be extrapolated to the behavior of 2-Chloroethyl p-chlorophenyl sulfone.

Physical and Chemical Properties Analysis

The physical properties of oligo(ether-sulfones) with chlorophenyl endgroups have been studied, showing that the glass transition temperatures of these materials increase with molecular weight . Although not directly related to 2-Chloroethyl p-chlorophenyl sulfone, these findings provide insight into the thermal properties of sulfones with chlorophenyl groups. The sulfonation reactions of chlorophenols, which are structurally related to chlorophenyl sulfones, have been explored, indicating the influence of substituents on the distribution of sulfonic acid isomers .

Scientific Research Applications

Microbial Degradation and Environmental Fate

A study by Liu and Avendaño (2013) explores the microbial degradation of polyfluoroalkyl chemicals, which shares a functional group similarity with Sulfone, 2-Chloroethyl p-Chlorophenyl. The research highlights the environmental biodegradability of such chemicals, focusing on their degradation into perfluoroalkyl carboxylic and sulfonic acids, which are of significant regulatory and toxicological concern. This study provides insight into the environmental fate and effects of these precursors and their transformation products, indicating a critical area of research for chemicals with sulfone groups (Liu & Avendaño, 2013).

Medicinal Chemistry of Sulfone Derivatives

Alam et al. (2018) review the synthesis, reactions, and medicinal importance of cyclic sulfone derivatives, offering a comprehensive overview of the applications of sulfone-containing compounds in medicinal chemistry. The study underscores the biological activities of sulfones, including their antimicrobial, anti-inflammatory, and anticancer properties. This research provides valuable information on the potential therapeutic uses of sulfone derivatives, including those related to 2-Chloroethyl p-Chlorophenyl sulfone (Alam et al., 2018).

Environmental and Health Risks of Sulfone Analogs

A review by Xiao (2017) discusses the emerging poly- and perfluoroalkyl substances (PFASs) in the aquatic environment, including sulfone analogs. This study provides a critical assessment of the distribution, environmental persistence, and health risks associated with PFASs, including sulfonates. It emphasizes the need for further research into the environmental impacts and toxicological profiles of these compounds, which is relevant to understanding the broader implications of sulfone derivatives (Xiao, 2017).

Sulfonamide Antibiotics and Patent Review

Gulcin and Taslimi (2018) provide a patent review on sulfonamide inhibitors, covering the period from 2013 to the present. The review highlights the importance of sulfonamide compounds in the development of antibiotics and their applications in treating bacterial infections. This review touches on the chemical class related to Sulfone, 2-Chloroethyl p-Chlorophenyl, illustrating the ongoing research and development in the field of sulfonamides for therapeutic purposes (Gulcin & Taslimi, 2018).

properties

IUPAC Name

1-chloro-4-(2-chloroethylsulfonyl)benzene
Source PubChem
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InChI

InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQHTLXSDBXWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167275
Record name Sulfone, 2-chloroethyl p-chlorophenyl
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Molecular Weight

239.12 g/mol
Source PubChem
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Product Name

2-Chloroethyl 4-chlorophenyl sulfone

CAS RN

16191-84-7
Record name 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene
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Record name Sulfone, 2-chloroethyl p-chlorophenyl
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Record name Sulfone, 2-chloroethyl p-chlorophenyl
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Record name 1-chloro-4-[(2-chloroethyl)sulphonyl]benzene
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